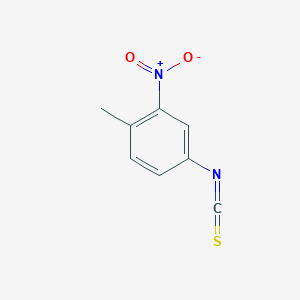

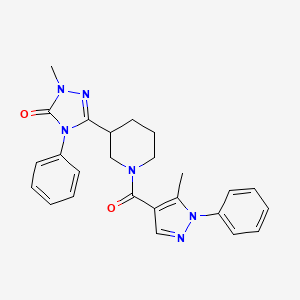

![molecular formula C28H23N3O2S B2938790 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922602-83-3](/img/structure/B2938790.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that have been studied extensively due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds involves the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds are then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Heterocyclic Compound Synthesis and Applications

Development of VEGFR Inhibitors : Substituted benzamides, related to the chemical structure , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in inhibiting kinase activity, displaying excellent selectivity and efficacy in xenograft models of human lung and colon carcinoma (Borzilleri et al., 2006).

Antifungal Activity : Derivatives of benzothiazole have been synthesized and shown to possess significant antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. This indicates their potential as antifungal agents, highlighting the versatility of benzothiazole derivatives in addressing microbial resistance (Jafar et al., 2017).

Heterocyclic Derivatives for Antimicrobial Use : Novel series of heterocyclic compounds based on the pyridin-4-yl and triazolo[3,4-b][1,3,4]thiadiazol-6-yl framework have been synthesized. These compounds were tested for antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi, showing their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Material Science and Organic Synthesis

Electroactive Liquid Crystalline Polyimides : Research into liquid crystalline polyimides containing aniline trimer segments has shown promising electroactive properties. These materials combine the excellent attributes of polyimides and oligoanilines, potentially offering applications in electronics and materials science due to their anisotropic conductivity (Liu et al., 2011).

Corrosion Inhibitors for Steel : Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. These studies indicate that such compounds can significantly enhance the corrosion resistance of metals, which is crucial for extending the lifespan of metal structures in corrosive environments (Hu et al., 2016).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiazoles, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of the compound is subject to further investigation.

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level

Safety and Hazards

将来の方向性

The future directions in the study of thiazole derivatives like “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” could involve the design and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . Therefore, there is a need for discovery and development of new molecules with novel modes of action to treat microbial infections .

特性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S/c1-19-15-20(2)26-25(16-19)34-28(30-26)31(18-21-9-8-14-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDPTHLQCDFJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)

![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)

![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)